

Why was the QCC374 clinical trial by Novartis terminated early?

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Compound of Interest

Compound Name: QCC374

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QCC374 Clinical Trial: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the early termination of the Novartis **QCC374** clinical trial for pulmonary arterial hypertension (PAH).

Frequently Asked Questions (FAQs)

Q1: Why was the **QCC374** clinical trial terminated early?

A1: The early termination of the **QCC374** clinical trial was a strategic decision made by Novartis due to changes in the company's overall strategy.^{[1][2]} It is important to note that the termination was not a result of any safety concerns regarding the investigational drug, **QCC374**.^{[1][2]}

Q2: Were there any safety issues observed with **QCC374** before the trial was stopped?

A2: No, the decision to halt the trial was not based on safety issues.^[1] A review of the safety data from the completed portion of the study (Part 1) indicated that **QCC374** was safe for the participants.^[1] No new safety concerns were identified during the trial.^[2]

Q3: What was the intended purpose of the **QCC374** clinical trial?

A3: The primary goal of the clinical trial was to assess the safety, tolerability, pharmacokinetics, and efficacy of **QCC374** in adult patients with pulmonary arterial hypertension (PAH).^{[1][3]} The

study aimed to determine if **QCC374** could effectively reduce pulmonary vascular resistance.[3]

Q4: What was the mechanism of action for **QCC374**?

A4: **QCC374** is a prostacyclin, a class of drugs used in the treatment of PAH.[3] Prostacyclins are potent vasodilators that work by binding to the prostacyclin receptor (IP receptor) on vascular endothelial cells. This binding initiates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of smooth muscle, vasodilation of the pulmonary arteries, and inhibition of platelet aggregation.[4][5]

Troubleshooting Guide for Experimental Data Interpretation

Issue: Inconclusive Efficacy Data

- Explanation: Due to the early termination, only Part 1 of the two-part study was completed.[1][2] This resulted in a small sample size, which was insufficient to draw statistically significant conclusions about the efficacy of **QCC374** in treating PAH.
- Recommendation: When reviewing the available data, focus on the safety and tolerability outcomes from Part 1. Any efficacy data should be considered preliminary and interpreted with caution due to the limited number of participants. An extension study (C**QCC374**X2201E1) was initiated to gather more long-term safety and tolerability data for patients who had completed the initial trial.[6][7]

Issue: Understanding the Patient Population

- Explanation: The trial enrolled adult patients (18 years and older) with symptomatic PAH.[1] Part 1 of the study included 8 participants, with 6 receiving **QCC374** and 2 receiving a placebo.[3]
- Recommendation: For detailed inclusion and exclusion criteria, refer to the official clinical trial documentation under the identifier NCT02927366.[3] This will provide a comprehensive understanding of the patient cohort and aid in comparing the results to other studies.

Data Presentation

Table 1: **QCC374** Clinical Trial (CQCC374X2201) Part 1 Details

Parameter	Description
Trial Phase	Phase 2[1]
Study Design	Randomized, parallel-group, placebo-controlled, subject and investigator blinded[1][3]
Number of Participants	8 (6 active, 2 placebo)[3]
Indication	Pulmonary Arterial Hypertension (PAH)[1]
Intervention	QCC374 administered via a dry powder inhaler[1]
Primary Objective	To assess the efficacy of 16 weeks of QCC374 administration[1]
Secondary Objectives	To evaluate safety, tolerability, pharmacokinetics, and preliminary efficacy[1]

Table 2: Dosing Regimen in Part 1

Time Period	Dosage
Days 1-3	0.03 mg twice daily (bid)[1]
Day 4 onwards	Increased to 0.06 mg bid[1]
Day 7-14	Increased to 0.12 mg bid[1]

Table 3: Reported Adverse Events in the Extension Study (CQCC374X2201E1)

Adverse Event	Frequency
Headache	Most Common[2]
Common Cold	Most Common[2]
Worsening PAH	1 participant (Serious Adverse Event)[2]

Experimental Protocols

Core Study (CQCC374X2201) Methodology

The study was designed as a non-confirmatory, randomized, placebo-controlled, and double-blind trial.^[1] It was intended to have two parts, but only Part 1 was completed.^[1]

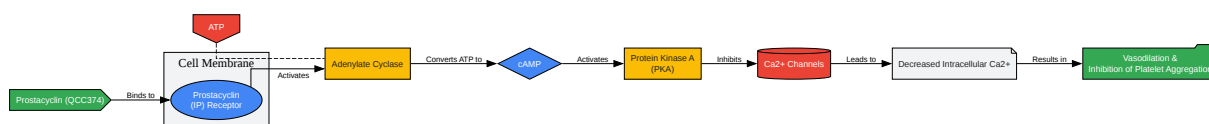
- Screening Period: Up to 28 days, during which no study medication was administered.^[1]
- Titration Period: A 2-week period where the dose of **QCC374** was gradually increased.^[1]
 - Subjects started with 0.03 mg twice daily for the first 3 days.^[1]
 - The dose was then increased to 0.06 mg twice daily on day 4.^[1]
 - Finally, the dose was increased to 0.12 mg twice daily from day 7 to 14.^[1]
- Stable Dose Period: A 14-week period where participants continued on the highest tolerated dose.^[1]
- Safety Follow-up: A 28-day follow-up period after the treatment ended.^[1]

Long-Term Extension Study (CQCC374X2201E1)

This was a long-term, open-label, multicenter extension study to evaluate the safety and tolerability of **QCC374**.^[6]^[7]

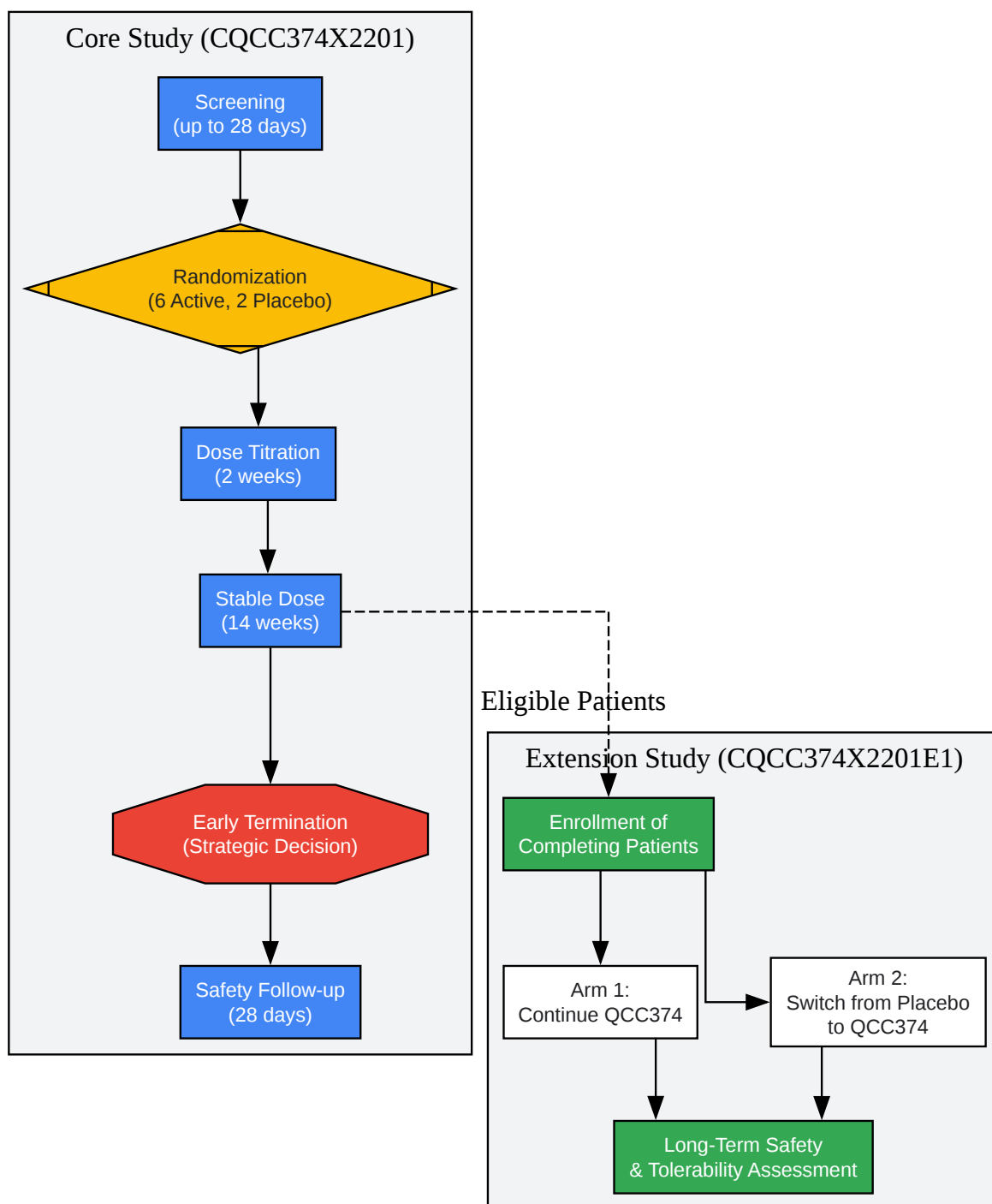
- Arm 1: Participants who received **QCC374** in the core study continued at the same dose.^[6]
- Arm 2: Participants who received a placebo in the core study were started on **QCC374** and their dose was titrated up.^[6]

Visualizations



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Caption: Prostacyclin Signaling Pathway in PAH.



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Caption: **QCC374** Clinical Trial and Extension Workflow.

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